molecular formula C14H9N3O5 B2718686 3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 938018-07-6

3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2718686
CAS No.: 938018-07-6
M. Wt: 299.242
InChI Key: QIIWOYAOHAQMDU-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a methyl group at position 3, a 4-nitrophenyl group at position 6, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₄H₉N₃O₅, with a molecular weight of 299.24 g/mol, and it is identified by CAS number 938018-07-6 .

Properties

IUPAC Name

3-methyl-6-(4-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5/c1-7-12-10(14(18)19)6-11(15-13(12)22-16-7)8-2-4-9(5-3-8)17(20)21/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIWOYAOHAQMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted isoxazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of isoxazolo[5,4-b]pyridine derivatives, where structural variations at positions 3, 4, and 6 significantly alter physicochemical and functional properties. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid 3-methyl, 6-(4-nitrophenyl), 4-COOH C₁₄H₉N₃O₅ 299.24 938018-07-6 High polarity due to nitro and carboxylic acid groups; purity ≥95%
3-Phenyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid 3-phenyl, 6-(3-pyridyl), 4-COOH C₁₈H₁₁N₃O₃ 317.30 1018051-37-0 Predicted density: 1.384 g/cm³; pKa: 0.80; potential for π-π stacking interactions
3-Methyl-6-(4-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid 3-methyl, 6-(4-methylphenyl), 4-COOH C₁₅H₁₂N₂O₃ 268.27 752244-12-5 Lower polarity (methyl substituent); ≥95% purity
3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid 3-methyl, 6-(thiophen-2-yl), 4-COOH C₁₂H₈N₂O₃S 272.27 923881-51-0 Enhanced solubility in organic solvents due to thiophene moiety
3-Methyl-6-[3-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid 3-methyl, 6-(3-CF₃-phenyl), 4-COOH C₁₅H₉F₃N₂O₃ 334.25 Not available Strong electron-withdrawing CF₃ group; discontinued commercial availability
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-methyl, 5-Cl, 6-cyclopropyl, 4-COOH C₁₁H₉ClN₂O₃ 252.66 54709-10-3 Chloro and cyclopropyl groups enhance steric bulk; purity ≥97%

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound increases acidity (pKa ~1–2 estimated) compared to analogs with methyl or phenyl substituents (e.g., pKa ~0.80 for 3-phenyl-6-(3-pyridyl) analog) .

Solubility and Polarity :

  • The carboxylic acid moiety in all analogs confers water solubility, but the nitro group in the target compound further increases polarity, making it less lipophilic than thiophene- or cyclopropyl-substituted derivatives .

Commercial Availability :

  • Derivatives like the 3-Methyl-6-[3-(trifluoromethyl)phenyl] analog are discontinued commercially, limiting accessibility for further research .

Biological Activity

3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its antimicrobial and anticancer potential.

The compound has the molecular formula C14H9N3O5C_{14}H_9N_3O_5 and features a unique structure that includes:

  • A fused isoxazole and pyridine ring system
  • A carboxylic acid group that enhances solubility
  • A nitrophenyl substituent which may influence its biological activity

Synthesis Methods

The synthesis of this compound typically involves a one-pot three-component reaction:

  • Formation of the Isoxazole Ring : Reacting α-acetylenic γ-hydroxyaldehydes with hydroxylamine.
  • Cyclization : Fusing the isoxazole with the pyridine ring through cyclization reactions.
  • Nitration : Introducing the nitrophenyl group via nitration reactions using nitric and sulfuric acids.
  • Carboxylation : Using carbon dioxide under high pressure to introduce the carboxylic acid group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli2.33 - 156.47 μM
Bacillus subtilis4.69 - 22.9 μM
Candida albicans16.69 - 78.23 μM

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially considering its potent activity against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against various cancer cell lines. Studies have indicated that derivatives of isoxazole-pyridine compounds can inhibit tumor growth by targeting specific cellular pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • The nitrophenyl group participates in electron transfer reactions.
  • The carboxylic acid group can form hydrogen bonds with target biomolecules, modulating their activity.

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various derivatives, including this compound, showing significant inhibition against Staphylococcus aureus with MIC values comparable to established antibiotics like ciprofloxacin .
  • Anticancer Evaluation : Another research project assessed the cytotoxic effects on human cancer cell lines, revealing that the compound exhibited IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Q & A

Q. How does this compound’s reactivity compare to analogs lacking the 4-nitrophenyl group?

  • Key differences :
  • Electrophilicity : Nitro group enhances electrophilic substitution at the pyridine ring (e.g., bromination occurs at C5 instead of C7) .
  • Bioavailability : Nitrophenyl derivatives show 3-fold lower logP values (~2.1) compared to methoxy-substituted analogs (~2.8) .

Tables

Table 1 : Key Spectral Markers for Characterization

TechniqueMarkerReference
¹H NMRδ 2.5 ppm (s, 3H, CH₃)
¹³C NMRδ 168.2 ppm (C=O)
IR1520 cm⁻¹ (NO₂ asym. stretch)

Table 2 : Synthetic Yield Optimization Strategies

ParameterAdjustmentYield Improvement
Catalyst Loading5 mol% Pd(PPh₃)₄78% → 92%
SolventToluene instead of DMF65% → 88%
Reaction TimeMicrowave (30 min)70% → 85%

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